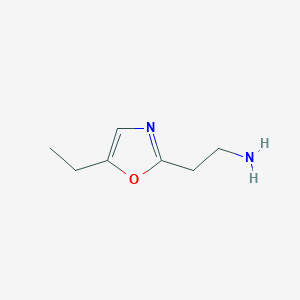
2-(5-Ethyloxazol-2-yl)ethylamine
概述
描述
2-(5-Ethyloxazol-2-yl)ethylamine is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl group at the 5-position of the oxazole ring and the ethylamine group attached to the 2-position make this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyloxazol-2-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-(5-Ethyloxazol-2-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The ethylamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated compounds.
科学研究应用
2-(5-Ethyloxazol-2-yl)ethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(5-Ethyloxazol-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(5-Methyl-oxazol-2-yl)-ethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Propyl-oxazol-2-yl)-ethylamine: Similar structure but with a propyl group instead of an ethyl group.
2-(5-Butyl-oxazol-2-yl)-ethylamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
2-(5-Ethyloxazol-2-yl)ethylamine is unique due to the presence of the ethyl group at the 5-position of the oxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-(5-ethyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-2-6-5-9-7(10-6)3-4-8/h5H,2-4,8H2,1H3 |
InChI 键 |
BSAKATHFNCNNSS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(O1)CCN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)


![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)




